molecular formula C₁₉H₂₁Cl₂N₅O  ·2HCi B1164322 3,4-Dichloro Trazodone Dihydrochloride

3,4-Dichloro Trazodone Dihydrochloride

Cat. No.: B1164322
M. Wt: 406.3123646
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro Trazodone Dihydrochloride is a dichlorinated analogue and a professionally recognized impurity of the antidepressant drug Trazodone . As such, its primary research application is in the field of analytical chemistry and pharmaceutical development, where it serves as a critical reference standard for the identification, quantification, and control of potential impurities in Trazodone Active Pharmaceutical Ingredient (API) and its finished dosage forms . This supports compliance with stringent regulatory requirements for drug safety and quality. Furthermore, its utility extends to metabolic and pharmacokinetic studies. The compound is used to investigate the complex pharmacological profile of Trazodone, which acts as a Serotonin Antagonist and Reuptake Inhibitor (SARI) . Researchers utilize such analogues to elucidate structure-activity relationships, particularly the role of specific substituents on Trazodone's interaction with key targets like the serotonin transporter (SERT) and 5-HT2A/2C receptors . The dihydrochloride salt form enhances stability and solubility, facilitating its use in various in vitro research applications. This product is intended for use in laboratory settings only.

Properties

Molecular Formula

C₁₉H₂₁Cl₂N₅O ·2HCi

Molecular Weight

406.3123646

Synonyms

2-[3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity
  • 3,4-Dichloro Derivatives in Phosphorothioates: In a study on salicylanilide derivatives, 3,4-dichloro-substituted compounds exhibited superior antimycobacterial activity against Mycobacterium tuberculosis (Mtb) compared to monosubstituted analogs. For example: Compound 1c (O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} diethyl phosphorothioate) showed a MIC of 4 µM, outperforming monosubstituted (3-Cl or 4-Cl) derivatives . Compound 1l (3,4-dichloro-substituted) demonstrated a MIC of 8 µM . This highlights the critical role of dual chloro-substituents in enhancing antimicrobial potency, likely due to increased membrane permeability or target affinity.
  • Antifungal Activity :
    3,4-Dichloro derivatives also inhibited Candida albicans more effectively than 4-chloro or 4-fluoro analogs. In contrast, 2,4- or 2,5-dihydroxy substitutions showed poor activity .

Comparison with Trazodone Hydrochloride

The parent compound, Trazodone Hydrochloride (CAS 25332-39-2), lacks the 3,4-dichloro substitution and has a molecular weight of 408.3 g/mol . While its primary use is antidepressant, structural modifications like 3,4-dichloro substitution may alter serotonin receptor (5-HT₂A) binding kinetics or metabolic stability.

Structural Analogs with Dihydrochloride Salts

3,3'-Dichlorobenzidine Dihydrochloride

This compound (CAS 612-83-9) shares the "dihydrochloride" nomenclature but is structurally distinct. It is an industrial chemical regulated under toxic substance lists (e.g., TRI) due to carcinogenic risks .

Trazodone N-Oxide Hydrochloride

An impurity of Trazodone Hydrochloride (CAS 55290-66-9), this compound features an N-oxide modification rather than chloro-substitution. It serves as a reference standard in pharmaceutical quality control but lacks reported bioactivity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) Substituents Biological Activity CAS Number
3,4-Dichloro Trazodone Dihydrochloride 479.23 3,4-dichloro Antidepressant (theorized) 1263278-79-0
Trazodone Hydrochloride 408.3 None Antidepressant (established) 25332-39-2
Compound 1c (Phosphorothioate derivative) N/A 3,4-dichloro Anti-Mtb (MIC: 4 µM) N/A
3,3'-Dichlorobenzidine Dihydrochloride N/A 3,3'-dichloro Industrial (toxic) 612-83-9

Table 2: MIC Values of Chloro-Substituted Derivatives

Compound Substituents MIC Against Mtb (µM) MIC Against C. albicans
3,4-Dichloro 3,4-Cl 4–8 Active
3-Cl 3-Cl ≥16 Less active
4-Cl 4-Cl ≥16 Moderately active

Research Findings and Implications

  • Substituent Position Matters: Dual 3,4-chloro substitution enhances antimicrobial activity compared to monosubstituted or alternative positions (e.g., 2,4-dichloro) .
  • Dihydrochloride Salts : The dihydrochloride form improves solubility, which may enhance bioavailability in pharmaceutical applications .
  • Knowledge Gaps: Limited data exist on the serotoninergic activity or metabolic profile of this compound compared to its parent compound.

Preparation Methods

Reaction Initiation and Reflux Conditions

Intermediate A (100 g, 0.323 mol) and Intermediate B (52.4 g, 0.388 mol) are dissolved in isopropanol (1.5 L) with sodium hydroxide (29.7 g, 0.743 mol) under nitrogen protection. Reflux at 80–85°C for 26 hours achieves 98% conversion, as monitored by HPLC. The molar ratio of Intermediate B to A (1.2:1) ensures complete consumption of the chloropropyl side chain, minimizing dimerization byproducts.

Sequential Alkali Treatment for Impurity Control

Post-reflux, the mixture undergoes hot filtration at 60–70°C to remove insoluble salts, followed by a second alkali treatment with 10% aqueous NaOH (120 mL). Refluxing for 8 hours hydrolyzes residual N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine (Impurity X), reducing its concentration from 100 ppm to <2.5 ppm. This dual alkali strategy eliminates the need for additional purification steps, contrasting with earlier methods requiring column chromatography.

Crystallization and Acidification

Cooling the filtrate to 5°C induces crystallization of trazodone base, which is isolated in 92% yield (110 g, 0.296 mol). Subsequent reaction with 12 M HCl at pH 2.5–3.5 yields the hydrochloride salt with >99.5% purity by weight.

Table 1: Key Parameters in Batch Synthesis

ParameterValueImpact on Yield/Purity
Intermediate B:A Ratio1.2:1Prevents residual Intermediate A
NaOH Stoichiometry2.3 eq relative to Intermediate AEnsures complete deprotonation
Crystallization Temperature0–5°CMaximizes crystal homogeneity

Continuous Flow Reactor for High-Throughput Production

A breakthrough in trazodone synthesis involves a continuous flow system that reduces reaction times from hours to minutes. The method employs two feed streams:

Reactor Configuration and Feed Composition

  • Stream 1 : Aqueous solution of Intermediate B (0.5 M) with KOH (1.5 eq)

  • Stream 2 : Organic solution of Intermediate A (0.5 M) in toluene

Mixing at a 1:1 volumetric ratio in a microtubular reactor (ID = 1 mm) at 90°C achieves 99% conversion within 120 seconds residence time. The biphasic system enhances mass transfer, while the elevated temperature accelerates nucleophilic substitution without thermal degradation.

Phase Separation and Product Isolation

The effluent is phase-separated, with the organic layer concentrated to yield trazodone base (98% purity). Acidification with gaseous HCl in ethanol produces the hydrochloride salt with residual solvent levels <50 ppm, meeting ICH Q3C guidelines.

Solvent-Free Microwave Synthesis with Phase-Transfer Catalysis

A solvent-free approach using microwave irradiation achieves reaction completion in 15–30 minutes, contrasting with traditional 24-hour protocols.

Reaction Optimization

  • Catalyst System : Tetrabutylammonium bromide (TBAB, 3% w/w) and K₂CO₃ (40% w/w) act as a solid-phase base and phase-transfer catalyst.

  • Microwave Conditions : 300 W irradiation at 100°C ensures even heat distribution, avoiding localized hot spots that promote degradation.

Environmental and Economic Advantages

Eliminating solvents reduces waste generation by 85% compared to batch processes. The method’s scalability was demonstrated in a 10 kg pilot run, achieving 89% yield with energy savings of 40%.

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison

MetricBatchFlowMicrowave
Reaction Time26 h2 min15 min
Yield92%99%89%
Purity99.5%98%97%
Solvent Consumption15 L/kg5 L/kg0.2 L/kg
Energy Use (kWh/kg)1204570

The flow reactor method excels in throughput (>100 kg/day), while microwave synthesis offers the lowest environmental footprint. Batch processing remains relevant for low-volume, high-purity applications.

Impurity Profiling and Control Strategies

All three methods target Impurity X, a genotoxic potential byproduct. Batch synthesis reduces it to <2.5 ppm via alkaline hydrolysis, while flow systems suppress its formation through precise stoichiometric control. Microwave methods achieve <10 ppm through rapid reaction kinetics limiting side reactions.

Industrial Scalability and Regulatory Considerations

Flow reactor technology has been adopted by two EU-approved API manufacturers, demonstrating compliance with ICH Q11 guidelines. Residual solvent analysis (GC-MS) confirms toluene levels <300 ppm in the flow-derived product, within permissible limits .

Q & A

Q. What are the established synthesis protocols for 3,4-Dichloro Trazodone Dihydrochloride, and how can purity be validated?

Methodological Answer: The synthesis of structurally related trazodone derivatives typically involves multi-step organic reactions, including condensation, hydrogenation, and salt formation. For example, sertraline hydrochloride synthesis (a related compound) involves condensation of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine, followed by hydrogenation and resolution . For this compound, analogous steps may include:

  • Step 1: Condensation of a dichlorophenyl precursor with a heterocyclic amine.
  • Step 2: Hydrochloride salt formation via ethanol-HCl solvent systems .
    Purity Validation:
  • Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities.
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. How is the structural integrity of this compound confirmed in research settings?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR to verify proton and carbon environments, ensuring correct substitution patterns (e.g., 3,4-dichloro groups on the phenyl ring) .
    • FT-IR to confirm functional groups (e.g., secondary amine peaks at ~3300 cm⁻¹).
  • Elemental Analysis (EA): Match experimental C, H, N, and Cl percentages with theoretical values.
  • X-ray crystallography (if single crystals are obtainable) for definitive 3D structure elucidation .

Q. What in vitro models are appropriate for initial assessment of its biological activity?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity to serotonin (5-HT) receptors, given trazodone’s known activity .
  • Enzyme Inhibition Studies: Use fluorogenic substrates to test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • Cell-Based Assays:
    • Neuroblastoma cell lines (e.g., SH-SY5Y) for neuropharmacological activity.
    • HEK293 cells transfected with target receptors (e.g., 5-HT2A) to study signaling pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize acylation reactions by varying AlCl₃ concentration and reaction time .
  • Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., HCl salt formation) to enhance safety and reproducibility .
  • Process Analytical Technology (PAT): Employ inline FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How should researchers address discrepancies in pharmacological data across studies?

Methodological Answer:

  • Critical Data Triangulation:
    • Compare results across independent assays (e.g., radioligand binding vs. functional cAMP assays) .
    • Validate findings using orthogonal techniques (e.g., Western blotting for protein expression alongside activity assays) .
  • Control Standardization:
    • Use reference compounds (e.g., trazodone hydrochloride) with well-characterized activity to calibrate experimental systems .
    • Account for batch-to-batch variability in compound purity via rigorous QC protocols .

Q. What advanced strategies are used to study its interactions with molecular targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors (e.g., 5-HT transporter) .
  • Cryo-Electron Microscopy (cryo-EM): Resolve ligand-receptor complexes at near-atomic resolution .
  • Molecular Dynamics (MD) Simulations: Predict binding modes and stability of interactions using software like GROMACS or AMBER .
  • Metabolomics: Profile downstream effects on cellular pathways via LC-MS-based untargeted metabolomics .

Data Contradiction and Reproducibility

Q. How can researchers resolve inconsistencies in reported metabolic pathways?

Methodological Answer:

  • Isotope-Labeling Studies: Use ¹⁴C-labeled this compound to track metabolite formation in hepatocyte models .
  • Cross-Species Comparisons: Test metabolism in human liver microsomes vs. mouse models to identify species-specific differences .
  • Literature Mining: Systematically review existing data using tools like EPA’s TSCA Scope Document guidelines to exclude non-peer-reviewed or low-quality studies .

Q. What methodologies ensure reproducibility in preclinical neuropharmacology studies?

Methodological Answer:

  • Standardized Behavioral Assays: Use validated tests (e.g., forced swim test for antidepressant activity) with strict inclusion/exclusion criteria for animal models .
  • Blinded Experimentation: Implement blinding for data collection and analysis to reduce bias.
  • Open Data Practices: Share raw datasets and analytical pipelines via repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.